N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide, also known as NAMPA, is an organic compound belonging to the family of amides. It is a white solid with a melting point of 195-196°C and a molecular weight of 295.38 g/mol. NAMPA is a synthetic compound that is used in various scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structure Analysis
- N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure elucidated through various techniques. It crystallizes in the orthorhombic system and exhibits intermolecular hydrogen bonding. This research is significant for understanding the compound's properties and potential applications in fields like drug development (Sharma et al., 2018).
Anticancer Drug Development
- The synthesized compound mentioned above shows potential as an anticancer drug, targeting the VEGFr receptor. This finding is crucial for developing new therapies for cancer treatment (Sharma et al., 2018).
Chemical Synthesis and Applications
- The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been studied for its application in natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Antimicrobial Activity
- Novel synthesized compounds, including N-(3-amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide derivatives, have been evaluated for their antimicrobial activity against various microorganisms. This research contributes to the development of new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Coordination Chemistry and Antioxidant Activity
- Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. Their antioxidant activity was determined, showing significant potential for various applications (Chkirate et al., 2019).
Green Synthesis and Industrial Applications
- A novel Pd/C catalyst was developed for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes. This method offers an environmentally friendly alternative for industrial synthesis (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-7-4-5-10-17(14)22-11-18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMDBCEYGRPPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172143 | |
Record name | N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
953719-01-2 | |
Record name | N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953719-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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